3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
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Overview
Description
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is a fluorinated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale fluorination and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Comparison: Compared to similar compounds, 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14ClFN2 |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
3-fluoro-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;/h5-8,12H,1-4H2;1H |
InChI Key |
GGKUJZJEHXFYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CN=C2)F.Cl |
Origin of Product |
United States |
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